2-Propanol, 1-fluoro-3-propylthio-
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Overview
Description
1-Fluoro-3-(propylthio)-2-propanol is an organic compound characterized by the presence of a fluorine atom, a propylthio group, and a hydroxyl group attached to a propane backbone
Preparation Methods
The synthesis of 1-Fluoro-3-(propylthio)-2-propanol can be achieved through several routes. One common method involves the nucleophilic substitution reaction of 1-fluoro-2-propanol with propylthiol in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the base facilitating the substitution of the hydroxyl group by the propylthio group.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
1-Fluoro-3-(propylthio)-2-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted by other nucleophiles, such as halides or amines, under appropriate conditions.
Addition: The compound can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, dichloromethane). The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Fluoro-3-(propylthio)-2-propanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions due to its unique functional groups.
Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 1-Fluoro-3-(propylthio)-2-propanol involves its interaction with molecular targets through its functional groups. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, while the propylthio group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
1-Fluoro-3-(propylthio)-2-propanol can be compared with similar compounds such as:
1-Fluoro-2-propanol: Lacks the propylthio group, resulting in different chemical and biological properties.
3-(Propylthio)-2-propanol: Lacks the fluorine atom, affecting its reactivity and interactions with molecular targets.
1-Fluoro-3-(methylthio)-2-propanol: Contains a methylthio group instead of a propylthio group, leading to variations in hydrophobicity and steric effects.
The uniqueness of 1-Fluoro-3-(propylthio)-2-propanol lies in the combination of its functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
63744-56-9 |
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Molecular Formula |
C6H13FOS |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
1-fluoro-3-propylsulfanylpropan-2-ol |
InChI |
InChI=1S/C6H13FOS/c1-2-3-9-5-6(8)4-7/h6,8H,2-5H2,1H3 |
InChI Key |
ADYKVEHQAPQRJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCSCC(CF)O |
Origin of Product |
United States |
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